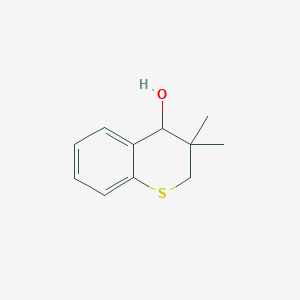
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate is a heterocyclic compound that belongs to the quinoline family. This compound is characterized by the presence of two hydroxyl groups at the 4th and 5th positions, an ethyl ester group at the 3rd position, and a quinoline core structure. It is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications in various synthetic processes.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate can be synthesized through several methods. One common approach involves the Gould–Jacobs reaction, which starts with the condensation of aniline derivatives with ethyl ethoxymethylenemalonate. This reaction proceeds through a series of steps including cyclization and decarboxylation to yield the desired quinoline derivative .
Another method involves the Smiles rearrangement, where 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate is used as a precursor. This compound undergoes a multicomponent condensation reaction with aldehyde derivatives, amine derivatives, and isocyanides to form the target compound .
Industrial Production Methods
Industrial production of ethyl 4,5-dihydroxyquinoline-3-carboxylate typically involves large-scale synthesis using the aforementioned methods. The reactions are optimized for high yield and purity, and the processes are designed to be environmentally friendly by minimizing waste and using green chemistry principles.
化学反应分析
Types of Reactions
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds.
科学研究应用
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of ethyl 4,5-dihydroxyquinoline-3-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl groups and the quinoline core play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Ethyl 1,4-dihydro-5-hydroxy-4-oxo-3-quinolinecarboxylate can be compared with other similar compounds such as:
Ethyl 4,7-dihydroxyquinoline-3-carboxylate: This compound has hydroxyl groups at the 4th and 7th positions instead of the 4th and 5th positions.
4-Hydroxyquinoline-3-carboxylic acid ethyl ester: This compound lacks the second hydroxyl group at the 5th position.
The uniqueness of ethyl 4,5-dihydroxyquinoline-3-carboxylate lies in the specific positioning of its functional groups, which can influence its reactivity and biological activity.
属性
CAS 编号 |
79364-24-2 |
|---|---|
分子式 |
C12H11NO4 |
分子量 |
233.22 g/mol |
IUPAC 名称 |
ethyl 5-hydroxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-2-17-12(16)7-6-13-8-4-3-5-9(14)10(8)11(7)15/h3-6,14H,2H2,1H3,(H,13,15) |
InChI 键 |
QKWHAXFMRXMQQR-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC=C2)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














